![molecular formula C20H16BrNO3 B11822766 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)
6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the bromination of 2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
. These services ensure the compound is manufactured to meet specific research requirements.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid
- 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Propiedades
Fórmula molecular |
C20H16BrNO3 |
|---|---|
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO3/c1-2-25-16-8-4-13(5-9-16)3-7-15-12-18(20(23)24)17-11-14(21)6-10-19(17)22-15/h3-12H,2H2,1H3,(H,23,24) |
Clave InChI |
RJJIHNIGKRZZLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


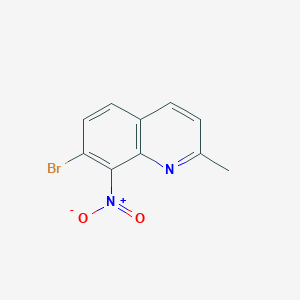
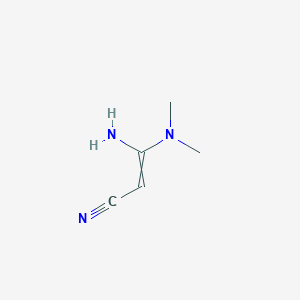
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)
![N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822723.png)

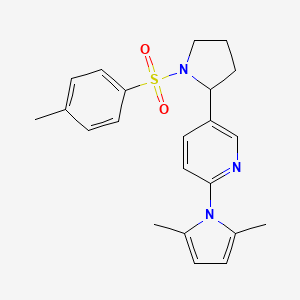
![1-piperidin-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822730.png)
![3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B11822734.png)
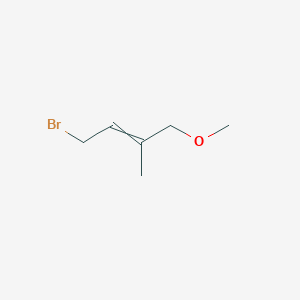
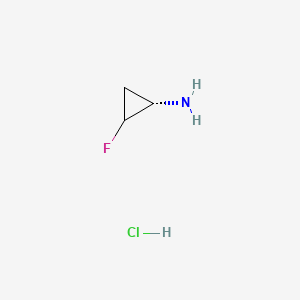
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
